molecular formula C14H22N2OS B11329008 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B11329008
M. Wt: 266.40 g/mol
InChI Key: KFGWFVSRWWEFHJ-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a compound that features a piperidine ring and a thiophene ring connected through an ethyl chain to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloroethyl piperidine hydrochloride with a thiophene derivative under basic conditions to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of both a piperidine and a thiophene ring, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C14H22N2OS/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,15,17)

InChI Key

KFGWFVSRWWEFHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCCCC2

Origin of Product

United States

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